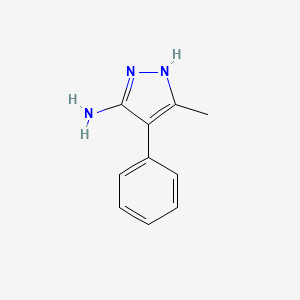

3-Methyl-4-phenyl-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDNRKCXSUJMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975823 | |

| Record name | 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31924-81-9, 60419-81-0 | |

| Record name | 5-Amino-3-methyl-4-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031924819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60419-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-3-METHYL-4-PHENYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0W48DG01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This document provides a comprehensive overview of the known chemical and physical properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine, along with relevant experimental protocols and pathway visualizations to support researchers and scientists in the field.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine are summarized in the tables below. This data is essential for understanding the compound's behavior in various chemical and biological systems.

General Properties

| Property | Value | Reference |

| IUPAC Name | 3-methyl-1-phenyl-1H-pyrazol-5-amine | [3] |

| Other Names | 5-Amino-3-methyl-1-phenylpyrazole, 1-Phenyl-3-methyl-5-aminopyrazole | [3][4] |

| CAS Number | 1131-18-6 | [3] |

| Molecular Formula | C₁₀H₁₁N₃ | [3] |

| Molecular Weight | 173.21 g/mol | [4] |

| Appearance | Solid |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3-AA | 1.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Spectral Data

Spectral data is crucial for the structural elucidation and identification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine.

Mass Spectrometry

The mass spectrum of 3-Methyl-1-phenyl-1H-pyrazol-5-amine shows a molecular ion peak corresponding to its molecular weight.

-

Mass Spectrum (Electron Ionization) : Data available.[5]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum provides information about the functional groups present in the molecule.

-

Gas-Phase IR Spectrum : Data available.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine was not found in the immediate search, spectral data for the related compound 3-methyl-1-phenylpyrazole is available and can offer insights into the expected chemical shifts.[6] For 3-methyl-1-phenylpyrazole, the proton NMR (¹H NMR) in CDCl₃ shows characteristic peaks for the methyl group, the pyrazole ring protons, and the phenyl group protons.[6]

Experimental Protocols

The synthesis of pyrazole derivatives can be achieved through various methods. A general and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.

General Synthesis of 5-Aminopyrazoles

A common route for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines.

Reaction: Condensation and cyclization of a β-ketonitrile with a substituted hydrazine.

Generic Workflow for 5-Aminopyrazole Synthesis

Caption: General workflow for the synthesis of 5-aminopyrazole derivatives.

Biological Activity and Signaling Pathways

While specific signaling pathways involving 3-Methyl-1-phenyl-1H-pyrazol-5-amine are not detailed, pyrazole derivatives are known to exhibit a wide range of biological activities. For instance, some pyrazole derivatives act as inhibitors of amine oxidases, which are involved in the metabolism of neurotransmitters.[7] The general mechanism of action for many phenylpyrazole insecticides, a related class of compounds, involves the inhibition of γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.

Hypothesized Signaling Pathway Inhibition by Pyrazole Derivatives

Caption: Hypothesized mechanism of action for some pyrazole derivatives on GABA receptors.

Conclusion

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a member of the pharmacologically significant pyrazole class of compounds. While detailed experimental data for this specific isomer is limited in publicly accessible literature, the information available for the closely related isomer, 3-methyl-1-phenyl-1H-pyrazol-5-amine, provides a valuable foundation for researchers. Further investigation into the synthesis, characterization, and biological evaluation of 3-methyl-4-phenyl-1H-pyrazol-5-amine is warranted to explore its potential applications in drug discovery and development. The methodologies and data presented in this guide for the 1-phenyl isomer can serve as a useful starting point for such studies.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 4. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 6. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

- 7. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 3-methyl-4-phenyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate its practical application in a laboratory setting.

Core Synthesis Pathway: Condensation of β-Ketonitrile with Hydrazine

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between a β-ketonitrile, specifically 2-phenylacetoacetonitrile, and a hydrazine derivative. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the desired aminopyrazole.

Logical Workflow of the Core Synthesis Pathway

Caption: Core synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of aminopyrazoles from β-ketonitriles.

Materials:

-

2-Phenylacetoacetonitrile

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Hydrochloric acid (for pH adjustment during workup, if necessary)

-

Sodium sulfate (anhydrous)

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylacetoacetonitrile (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

For further purification, the crude product can be recrystallized from ethanol. If the product is colored, a small amount of activated carbon can be added to the hot solution before filtration.

-

Dry the purified crystals under vacuum to obtain this compound.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 75-90% | General yields for similar reactions |

| Purity | >95% (after recrystallization) | Expected purity post-recrystallization |

| Reaction Time | 4-6 hours | Standard for this type of condensation |

Alternative Synthesis Pathway: Thorpe-Ziegler Cyclization

An alternative approach to the synthesis of substituted aminopyrazoles involves the Thorpe-Ziegler reaction. This method is particularly useful for constructing highly functionalized pyrazole rings. In the context of this compound, a plausible pathway would involve the base-catalyzed intramolecular cyclization of a dinitrile precursor derived from phenylacetonitrile and acetonitrile.

Logical Workflow of the Thorpe-Ziegler Pathway

Caption: Thorpe-Ziegler synthesis of this compound.

Experimental Protocol: Thorpe-Ziegler Synthesis (Conceptual)

This protocol outlines a conceptual pathway, as direct literature for this specific molecule via this route is less common.

Materials:

-

Phenylacetonitrile

-

Acetonitrile

-

Sodium amide (or another strong, non-nucleophilic base)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Hydrazine hydrate

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium amide in anhydrous toluene.

-

To this suspension, add a mixture of phenylacetonitrile (1 equivalent) and acetonitrile (1 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to promote the formation of the β-iminonitrile intermediate.

-

Cool the reaction mixture and then carefully quench with a proton source (e.g., ethanol followed by water).

-

The intermediate is then cyclized with hydrazine hydrate. Add hydrazine hydrate to the reaction mixture and heat to reflux.

-

After the cyclization is complete (monitored by TLC), cool the mixture and perform an aqueous workup. Neutralize with acid and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Precursor Synthesis: 2-Phenylacetoacetonitrile

The availability of the starting material, 2-phenylacetoacetonitrile, is crucial for the core synthesis pathway. It can be prepared via a base-mediated condensation of phenylacetonitrile (benzyl cyanide) with an acetylating agent like ethyl acetate.[1]

Experimental Protocol: Synthesis of 2-Phenylacetoacetonitrile

Materials:

-

Phenylacetonitrile (Benzyl cyanide)

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (for workup)

-

Diethyl ether

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a three-necked flask equipped with a stirrer, condenser, and dropping funnel.

-

Heat the solution to reflux with stirring.

-

Add a mixture of phenylacetonitrile and ethyl acetate dropwise over a period of about one hour.

-

Continue refluxing the mixture for an additional 3 hours.

-

After cooling, pour the reaction mixture into cold water.

-

Extract the aqueous alkaline mixture with diethyl ether to remove any unreacted starting materials.

-

Acidify the aqueous layer with cold 10% hydrochloric acid.

-

Extract the product into diethyl ether.

-

Wash the ether solution with water, then with a sodium bicarbonate solution, and finally with water again.

-

Dry the ether layer with anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield 2-phenylacetoacetonitrile.[2]

This in-depth guide provides the necessary theoretical and practical information for the successful synthesis of this compound. Researchers are advised to consult original literature and adhere to all laboratory safety protocols.

References

Spectroscopic and Biological Insights into 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Methyl-4-phenyl-1H-pyrazol-5-amine based on the analysis of structurally similar compounds. These values serve as a reference for the identification and characterization of the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH₃ | 2.1 - 2.4 | Singlet | - | The methyl group at the C3 position of the pyrazole ring. |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - | The amino group at the C5 position; chemical shift can be variable and concentration-dependent. |

| Pyrazole-H | - | - | - | No proton at the C4 position due to phenyl substitution. |

| Phenyl-H | 7.2 - 7.6 | Multiplet | - | Protons of the phenyl ring at the C4 position. |

| NH | 11.0 - 12.5 | Broad Singlet | - | The proton on the pyrazole ring nitrogen; may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 10 - 15 |

| Pyrazole C3 | 140 - 150 |

| Pyrazole C4 | 110 - 120 |

| Pyrazole C5 | 150 - 160 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, Doublet |

| N-H stretch (pyrazole) | 3100 - 3300 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (pyrazole ring) | 1580 - 1650 | Strong |

| C=C stretch (aromatic ring) | 1450 - 1600 | Medium to Strong |

| N-H bend (amine) | 1550 - 1650 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+• | ~187.11 | Molecular ion |

| [M+H]⁺ | ~188.12 | Protonated molecular ion |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic characterization of this compound.

Synthesis of Pyrazole Derivatives (Knorr Pyrazole Synthesis)

A common method for synthesizing 5-aminopyrazoles is the Knorr pyrazole synthesis.

Procedure:

-

Reaction Setup: To a solution of a suitable β-ketonitrile (e.g., 2-phenyl-3-oxobutanenitrile) in a protic solvent like ethanol or acetic acid, add an equimolar amount of a hydrazine derivative (e.g., hydrazine hydrate).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is commonly achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.

Figure 1: General workflow for the Knorr synthesis of 5-aminopyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrument Parameters: Spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (2-5 seconds).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds, typically producing protonated molecules [M+H]⁺. Electron ionization (EI) can also be used, which will generate the molecular ion [M]+• and characteristic fragment ions.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Potential Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1] The structural motif of this compound makes it a candidate for targeting protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

One of the key signaling pathways often implicated in cancer is the PI3K/AKT/mTOR pathway. Pyrazole-based compounds have been investigated as inhibitors of kinases within this pathway.

Figure 2: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazole derivative.

Conclusion

While experimental spectroscopic data for this compound remains to be published, this guide provides a robust, data-driven prediction of its key spectral features based on closely related analogs. The outlined experimental protocols offer a standardized approach for the synthesis and characterization of this and similar pyrazole derivatives. Furthermore, the potential for this class of compounds to act as kinase inhibitors, particularly within the PI3K/AKT/mTOR pathway, highlights their promise for further investigation in drug discovery and development. Researchers are encouraged to use this guide as a foundational resource for their work with this important class of heterocyclic compounds.

References

Technical Guide: Properties and Structure of 4-Chloro-2-(methylthio)pyrimidine (CAS No. 49844-90-8)

Disclaimer: The requested CAS No. 49844-37-3 could not be found in chemical databases and is likely an incorrect identifier. Based on numerical proximity, this guide details the properties and structure of the closely related and registered compound, 4-Chloro-2-(methylthio)pyrimidine, with CAS No. 49844-90-8.

This technical guide provides a comprehensive overview of the chemical and physical properties, structural information, and synthesis of 4-Chloro-2-(methylthio)pyrimidine, a key intermediate in medicinal and agricultural chemistry.

Chemical Structure and Identification

4-Chloro-2-(methylthio)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position and a methylthio group at the 2-position.[1]

Structure:

References

The Biological Versatility of the Pyrazole Scaffold: An In-depth Analysis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine and Its Derivatives

This technical guide provides a comprehensive overview of the biological activities associated with the 3-methyl-4-phenyl-1H-pyrazol-5-amine core structure and its closely related derivatives. Pyrazoles, five-membered heterocyclic compounds, are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological properties.[1] Derivatives based on this core have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, making them a focal point for drug discovery and development professionals.[1][2] This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further investigation.

Anticancer Activity

Derivatives of the pyrazole nucleus are extensively studied for their antiproliferative effects against various cancer cell lines. The substitution pattern on the pyrazole ring plays a crucial role in modulating cytotoxic activity.

Quantitative Data on Anticancer Activity

Several studies have evaluated the in-vitro anticancer activity of pyrazole derivatives against human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The data below summarizes the activity of various derivatives, highlighting the potential of this chemical class.

| Compound/Derivative Name | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 5b) | MCF-7 (Breast) | 20.71 | Doxorubicin | - |

| 4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one (Compound 5b, p-hydroxyphenyl) | MCF-7 (Breast) | >50 | Doxorubicin | 1.21 |

| 4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one (Compound 5b, p-hydroxyphenyl) | HCT-116 (Colon) | 12.31 | Doxorubicin | 0.89 |

| 4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one (Compound 5b, p-hydroxyphenyl) | HepG2 (Liver) | 33.14 | Doxorubicin | 0.72 |

| 4,4'-[(3,4,5-Trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (Compound 3i) | RKO (Colon) | 9.9 ± 1.1 | - | - |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | Cisplatin | 10.9 ± 1.1 |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89 | Cisplatin | 25.4 ± 0.4 |

Data compiled from multiple sources.[3][4][5][6]

Experimental Protocol: In-Vitro Anticancer MTT Assay

The antiproliferative activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10^3 to 1x10^4 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent like DMSO to prepare stock solutions. Serial dilutions are made to treat the cells with various concentrations (e.g., 0.01 to 100 µM). Control wells receive the vehicle (DMSO) alone. A standard anticancer drug (e.g., Doxorubicin or Cisplatin) is used as a positive control.[4][6]

-

Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.[7]

-

MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 3-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

Data Acquisition: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizing Experimental Workflow

The general workflow for synthesizing and screening novel pyrazole derivatives for anticancer activity can be visualized as follows.

Anti-inflammatory Activity

The pyrazole scaffold is a key component in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which is a selective COX-2 inhibitor.[8] This highlights the significant potential of pyrazole derivatives in modulating inflammatory pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often evaluated in vivo using the carrageenan-induced rat paw edema model. The percentage of edema inhibition is a measure of the compound's efficacy.

| Compound/Derivative Name | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |

| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide (10f) | - | 3 | 76 | Ibuprofen | - |

| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide (10g) | - | 3 | 78 | Ibuprofen | - |

| 1,3,4-trisubstituted pyrazole (5a) | - | 3 | ≥84.2 | Diclofenac | 86.72 |

Data compiled from source.[9]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in-vivo assay is a standard model for evaluating acute inflammation.[9][10]

-

Animals: Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g, are used. The animals are fasted overnight before the experiment but allowed access to water.

-

Grouping: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., Diclofenac sodium or Indomethacin), and test groups for each pyrazole derivative.

-

Compound Administration: The test compounds and the standard drug are suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

-

Data Analysis: The percentage increase in paw volume is calculated for each group. The percentage of edema inhibition is then determined using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway: COX-2 Inhibition

Many pyrazole-based anti-inflammatory agents function by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their efficacy against a range of bacterial and fungal pathogens. Their broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Data on Antimicrobial Activity

The antimicrobial potential of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative Name | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | - |

| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - |

| Compound 2 | Aspergillus niger | 1 | Clotrimazole | - |

Data compiled from source.[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions. A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin may be used to aid in the determination.

Conclusion

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The available literature strongly supports their potential in developing novel therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. The structure-activity relationship studies, facilitated by the ease of synthesis and derivatization of the pyrazole core, continue to yield compounds with improved potency and selectivity. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to explore and capitalize on the therapeutic promise of these molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural versatility and capacity to engage in various biological interactions have cemented its role in the development of a wide array of therapeutic agents.[4][5] FDA-approved drugs such as the anti-inflammatory Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil all feature the pyrazole core, underscoring its profound therapeutic relevance.[1] This guide provides a comprehensive review of pyrazole derivatives, focusing on their synthesis, diverse biological activities, structure-activity relationships (SAR), and key experimental methodologies, intended for professionals in drug discovery and development.

Core Synthetic Strategies for Pyrazole Derivatives

The accessibility and derivatization of the pyrazole ring are key to its prevalence in drug discovery. Several robust synthetic methods are commonly employed.

Knorr Pyrazole Synthesis

This foundational method involves the cyclocondensation of β-dicarbonyl compounds with hydrazine derivatives. The reaction mechanism allows for the regioselective synthesis of a wide range of substituted pyrazoles, making it a cornerstone of pyrazole chemistry.[6]

1,3-Dipolar Cycloaddition

The reaction between an alkyne and a diazo compound provides a direct route to the pyrazole ring. This method is particularly valuable for creating specific substitution patterns that may be difficult to achieve through condensation reactions.[7]

Condensation with α,β-Unsaturated Carbonyls

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines is another efficient route. This pathway often proceeds through a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazoline scaffold, which can then be oxidized to the corresponding pyrazole.[1][3]

Multicomponent Reactions

Modern synthetic approaches often utilize one-pot multicomponent reactions to enhance efficiency and structural diversity. These strategies involve combining three or more reactants in a single vessel to form complex pyrazole derivatives, minimizing waste and purification steps.[1][7]

Caption: General workflow for the synthesis and diversification of pyrazole derivatives.

Biological Activities and Therapeutic Applications

Pyrazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[7][8][9][10]

Anticancer Activity

Pyrazoles are prominent in oncology research, primarily as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[11][12]

-

Kinase Inhibition: Many pyrazole derivatives have been designed to target key kinases like EGFR, VEGFR-2, and CDKs.[11] The pyrazole scaffold acts as a versatile template for interacting with the ATP-binding pocket of these enzymes. For instance, a series of pyrazole-benzothiazole hybrids were identified as potent anti-angiogenic agents.[11] Another series of bidentate nitrogen and sulfur donor pyrazole-based ligands, when complexed with Cu(II), showed significant cytotoxicity and improved interactions with EGFR and CDK2.[11]

-

Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates have demonstrated significant inhibition of tubulin assembly, a validated target for anticancer drugs.[13]

Caption: Pyrazole derivatives can inhibit kinase signaling pathways like EGFR.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Target(s) | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 25 | Angiogenesis | HT29, PC3, A549, U87MG | 3.17 - 6.77 µM | [11] |

| Compound 50 | EGFR, VEGFR-2 | HepG2 | 0.71 µM (cell); 0.09 µM (EGFR); 0.23 µM (VEGFR-2) | [11] |

| Compound 42 | Not specified | WM 266.4, MCF-7 | 0.12 µM, 0.16 µM | [13] |

| Compound 49 | EGFR, HER-2 | Not specified | 0.26 µM (EGFR), 0.20 µM (HER-2) | [13] |

| Compound 50 | Not specified | MCF-7, A549, HeLa | 0.83 - 1.81 µM |[13] |

Anti-inflammatory Activity

The most well-known application of pyrazoles in this area is as selective COX-2 inhibitors. Celecoxib, a diaryl-substituted pyrazole, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). Research continues to explore new pyrazole derivatives with potent anti-inflammatory effects and potentially improved safety profiles.[1][8] For example, certain 1,3,4-trisubstituted pyrazole derivatives have shown excellent anti-inflammatory activity in carrageenan-induced paw edema models, comparable to the standard drug diclofenac.[8]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Assay | Activity (% Inhibition) | Reference Drug | Reference |

|---|---|---|---|---|

| Compound 5a | Carrageenan-induced paw edema | ≥84.2% | Diclofenac (86.72%) | [8] |

| Compound 3k | Carrageenan-induced edema | Comparable to Indomethacin | Indomethacin | [8] |

| Compound 8d | In-vitro assay | 75% | Celecoxib |[14] |

Antiviral and Antimicrobial Activity

Pyrazole derivatives have been investigated for their efficacy against a range of pathogens.[7] They have shown promise as antibacterial, antifungal, and antiviral agents.[7] Notably, 3-substituted pyrazole ester derivatives have been identified as allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase, with one compound showing an IC₅₀ value of 1.96 µM.[7]

Cannabinoid Receptor Antagonism

Structure-activity relationship studies have extensively characterized pyrazole derivatives as potent and selective antagonists for the brain cannabinoid receptor (CB1).[15][16] These studies have defined key structural requirements for high-affinity binding.[15][16][17]

Caption: Key SAR for pyrazole-based CB1 cannabinoid receptor antagonists.

Key Experimental Protocols

Reproducibility and standardization are paramount in medicinal chemistry. Below are representative protocols for the synthesis and biological evaluation of pyrazole derivatives.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is a representative example of the Knorr synthesis followed by derivatization.

-

Synthesis of the 1,3-Diketone Intermediate: A suitable ketone is reacted with diethyl oxalate in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to generate the corresponding lithium salt of the diketone.[17]

-

Cyclocondensation: The diketone intermediate, without isolation, is treated with a substituted hydrazine hydrochloride (e.g., 2,4-dichlorophenylhydrazine hydrochloride) in a solvent such as ethanol. The mixture is refluxed to facilitate the cyclocondensation reaction, yielding the substituted 1H-pyrazole-3-carboxylic acid ethyl ester.[16][17]

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide (KOH) in methanol, followed by acidification.[17]

-

Amide Coupling: The carboxylic acid is converted to its more reactive acid chloride form using thionyl chloride (SOCl₂). The acid chloride is then reacted with a desired amine (e.g., 1-aminopiperidine) in the presence of a non-nucleophilic base like triethylamine (Et₃N) in a solvent like dichloromethane (CH₂Cl₂) to yield the final pyrazole carboxamide derivative.[17]

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard method to assess the acute anti-inflammatory potential of a compound.[8][14]

-

Animal Grouping: Swiss Albino rats are divided into groups (n=6), including a control group, a standard drug group (e.g., celecoxib, 20 mg/kg), and test groups for each pyrazole derivative (e.g., 200 mg/kg).[14]

-

Compound Administration: The test compounds and standard drug are administered orally, typically as a suspension in 1% Tween-80 solution. The control group receives only the vehicle.[14]

-

Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Conclusion and Future Outlook

The pyrazole scaffold remains a highly valuable and versatile core in medicinal chemistry, with a proven track record in producing successful therapeutic agents.[5][18] Its synthetic tractability allows for extensive structural diversification, enabling fine-tuning of pharmacological properties. Current research continues to leverage this scaffold to develop novel agents with high selectivity and potency, particularly in oncology and inflammatory diseases.[11][13] Future directions will likely focus on the design of multi-target pyrazole derivatives, the exploration of novel biological targets, and the development of compounds with optimized pharmacokinetic profiles to address unmet medical needs and overcome challenges such as drug resistance.[10][12]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. [PDF] A Review on Pyrazole chemical entity and Biological Activity | Semantic Scholar [semanticscholar.org]

The Genesis and Evolution of Substituted Pyrazolamines: A Technical Guide for Drug Discovery

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Application of a Privileged Scaffold

Introduction

Substituted pyrazolamines, a class of nitrogen-containing heterocyclic compounds, have emerged as a cornerstone in modern medicinal chemistry. Their versatile structure and broad spectrum of biological activities have propelled them from chemical curiosities to the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of substituted pyrazolamines, detailing their synthesis, key experimental evaluations, and their significant role in drug development, particularly as kinase inhibitors.

A Historical Perspective: From Pyrazole to Pyrazolamine

The journey of substituted pyrazolamines begins with the discovery of the parent pyrazole ring. In 1883, the German chemist Ludwig Knorr, while investigating derivatives of quinine, serendipitously synthesized the first substituted pyrazole, a pyrazolone derivative, from the condensation of ethyl acetoacetate and phenylhydrazine.[1][2][3] This seminal work, now known as the Knorr pyrazole synthesis, laid the foundation for the vast field of pyrazole chemistry.[1][2][3]

While the precise first synthesis of a simple aminopyrazole is less clearly documented, the late 19th and early 20th centuries saw a surge in the exploration of pyrazole chemistry. Researchers began to investigate the introduction of various functional groups onto the pyrazole core, including the amino group, recognizing its potential to modulate the electronic and steric properties of the molecule and to serve as a handle for further chemical modifications. The development of synthetic routes to 3-aminopyrazoles and 5-aminopyrazoles in the early to mid-20th century marked a significant turning point. These aminopyrazoles were initially explored for their utility as dye intermediates and in photographic processes. However, their true potential in medicinal chemistry began to be realized with the systematic investigation of their biological activities. The latter half of the 20th century and the beginning of the 21st century witnessed an explosion of interest in substituted pyrazolamines, driven by their remarkable efficacy as inhibitors of various enzymes, particularly protein kinases. This has culminated in the development of several blockbuster drugs and numerous clinical candidates for the treatment of cancer, inflammatory diseases, and other conditions.

Foundational Synthetic Methodologies

The synthesis of substituted pyrazolamines is primarily centered around the construction of the pyrazole ring with a pre-installed or readily convertible amino functionality. The two main isomers, 3-aminopyrazoles and 5-aminopyrazoles, are accessible through several reliable synthetic strategies.

Synthesis of 3(5)-Aminopyrazoles

The most prevalent methods for the synthesis of 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a three-carbon synthon bearing a nitrile group.

The reaction of β-ketonitriles with hydrazines is a classic and highly versatile method for the preparation of 5-aminopyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.

Experimental Protocol: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole

-

Materials:

-

Acetoacetonitrile (1 equivalent)

-

Phenylhydrazine (1 equivalent)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

To a solution of acetoacetonitrile in ethanol, add phenylhydrazine followed by a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-amino-3-methyl-1-phenyl-1H-pyrazole.

-

The reaction of α,β-unsaturated nitriles, particularly those with a leaving group at the β-position (e.g., alkoxy, alkylthio), with hydrazines provides a regioselective route to 3(5)-aminopyrazoles. The regiochemical outcome can often be controlled by the substitution pattern of the hydrazine and the reaction conditions.

Experimental Protocol: Synthesis of 3(5)-Aminopyrazole from β-Cyanoethylhydrazine (Organic Syntheses Procedure)

This procedure outlines a robust, multi-step synthesis of the parent 3(5)-aminopyrazole.[4]

-

Step A: β-Cyanoethylhydrazine

-

To 72% aqueous hydrazine hydrate (6.00 moles), gradually add acrylonitrile (6.00 moles) while maintaining the temperature at 30–35°C.

-

Remove water by distillation under reduced pressure to yield β-cyanoethylhydrazine.

-

-

Step B: 3-Imino-1-(p-tolylsulfonyl)pyrazolidine Hydrochloride

-

To a solution of 95% sulfuric acid in absolute ethanol, add a solution of β-cyanoethylhydrazine in absolute ethanol. The mixture will warm spontaneously.

-

After a brief heating period, the product crystallizes upon cooling. Collect the crystals by filtration.

-

-

Step C: 3-Imino-1-(p-tolylsulfonyl)pyrazolidine

-

Dissolve the hydrochloride salt from Step B in water and add a solution of sodium bicarbonate.

-

To this aqueous solution, add a solution of p-toluenesulfonyl chloride in benzene containing a surfactant.

-

Maintain the reaction at 18–25°C for several hours.

-

Collect the precipitated product by filtration.

-

-

Step D: 3(5)-Aminopyrazole

-

Add the product from Step C to a solution of sodium hydroxide in water at 75°C.

-

Remove the water under reduced pressure.

-

Extract the 3(5)-aminopyrazole from the sodium p-toluenesulfinate by-product with isopropyl alcohol.

-

Distill the combined extracts under reduced pressure to obtain pure 3(5)-aminopyrazole.

-

Therapeutic Applications and Mechanism of Action: Kinase Inhibition

A significant breakthrough in the application of substituted pyrazolamines came with the discovery of their potent inhibitory activity against protein kinases. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1]

Substituted pyrazolamines have proven to be excellent scaffolds for the design of kinase inhibitors. The pyrazole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The amino group and other substituents on the pyrazole ring can be modified to achieve high potency and selectivity for specific kinases.

The PI3K/Akt/mTOR Signaling Pathway

One of the most frequently targeted pathways by pyrazolamine-based inhibitors is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2][5][6][7] Its aberrant activation is a common event in many cancers.

Quantitative Bioactivity Data

The development of substituted pyrazolamines as therapeutic agents has been driven by extensive structure-activity relationship (SAR) studies. The following tables summarize representative quantitative data for the biological activity of various substituted pyrazolamine derivatives.

Table 1: Inhibitory Activity of Pyrazolamine-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | Src | 0.8 | - | [8] |

| Pyrazolo[3,4-d]pyrimidine | Lck | 1.2 | - | [8] |

| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 15 | - | [9] |

| 3-Aminopyrazole | FGFR2 | 2.3 | - | [10] |

| 3-Aminopyrazole | FGFR3 (WT) | 1.8 | - | [10] |

| 3-Aminopyrazole | FGFR3 (V555M) | 4.6 | - | [10] |

| Pyrazolo[3,4-b]pyridine | JAK2 | 3.3 | - | [11] |

| Pyrazolo[3,4-b]pyridine | FLT3 | 1.1 | - | [11] |

Table 2: Pharmacokinetic Properties of Selected Pyrazole-Containing Drugs

| Drug Name | Primary Target | Half-life (t1/2) | Bioavailability (%) | Protein Binding (%) | Reference |

| Celecoxib | COX-2 | 11 hours | ~22-40 | ~97 | [11] |

| Sildenafil | PDE5 | 3-4 hours | ~41 | ~96 | [11] |

| Axitinib | VEGFRs | 2.5-6.1 hours | ~58 | >99 | [11] |

| Ruxolitinib | JAK1/JAK2 | ~3 hours | ~95 | ~97 | [11] |

Drug Discovery Workflow

The discovery and development of a new substituted pyrazolamine-based drug follows a rigorous and multi-stage process, from initial target identification to post-market surveillance.

Conclusion

The discovery of substituted pyrazolamines has been a transformative event in medicinal chemistry. From their humble beginnings as derivatives of the pyrazole ring, they have evolved into a privileged scaffold for the design of highly effective therapeutic agents. Their synthetic accessibility, coupled with their ability to be readily functionalized, has allowed for the creation of vast libraries of compounds that have been instrumental in the discovery of potent and selective inhibitors of a wide range of biological targets. The continued exploration of the chemical space around the substituted pyrazolamine core, aided by modern drug discovery technologies, promises to yield even more innovative and life-saving medicines in the years to come.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. Recent Advances in Synthesis and Properties of Pyrazoles [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This technical guide explores the potential therapeutic targets of a specific, yet under-researched derivative, 3-Methyl-4-phenyl-1H-pyrazol-5-amine. While direct studies on this compound are limited, a comprehensive analysis of structurally similar pyrazole derivatives provides a strong foundation for predicting its likely biological activities and molecular targets. This document will delve into the potential of this compound as an anticancer and anti-inflammatory agent by examining the established targets of related pyrazole-based molecules. Detailed experimental protocols for assessing these potential activities are provided, alongside visualizations of key signaling pathways to guide future research and drug development efforts.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts unique physicochemical properties that make it an ideal scaffold for drug design.[2][4] Its structural versatility allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve high-affinity and selective binding to a wide range of biological targets.[1] Numerous pyrazole-containing drugs are currently in clinical use, highlighting the therapeutic success of this heterocyclic core.[4]

Synthesis of the Core Scaffold

The synthesis of pyrazole derivatives is well-established, with the Knorr pyrazole synthesis being a classic and widely used method. This typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of a substituted hydrazine with a suitably substituted β-ketoester.

A general synthetic workflow for pyrazole formation is depicted below.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 2. Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery

This technical guide provides a comprehensive overview of the in silico modeling of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, a novel heterocyclic compound with potential therapeutic applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of computational methodologies to assess the molecule's pharmacodynamic and pharmacokinetic properties. This guide will delve into molecular docking, pharmacophore modeling, and ADMET prediction, supported by detailed, adaptable experimental protocols and data visualization to facilitate further research and development.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][3] The subject of this guide, this compound, is a promising candidate for drug development due to its structural features that suggest potential interactions with various biological targets. In silico modeling offers a rapid and cost-effective approach to evaluate its therapeutic potential by predicting its binding affinity to specific proteins, identifying key structural features for activity, and assessing its drug-likeness.[4][5]

Molecular Modeling Studies

Computational techniques are instrumental in elucidating the potential biological activity of novel compounds. For this compound, a multifaceted in silico approach can be employed to predict its interactions with relevant biological targets and to understand its electronic and structural properties.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[6] This technique is crucial for understanding the binding mode and affinity of this compound with potential protein targets. Pyrazole derivatives have been shown to interact with a variety of protein targets, including protein kinases, cyclooxygenase (COX) enzymes, and the main protease (Mpro) of SARS-CoV-2.[1][4][5]

A hypothetical molecular docking study of this compound against a panel of cancer-related protein kinases is summarized in the table below.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| c-Src Kinase | 2SRC | -8.5 | MET341, THR338, LYS295 |

| VEGFR2 | 1YWN | -9.2 | CYS919, ASP1046, LYS868 |

| EGFR | 2J6M | -7.9 | LEU718, MET793, GLY796 |

| c-Kit | 6XVB | -8.8 | CYS673, THR670, ASP810 |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[7] For a series of pyrazole analogs, a pharmacophore model can be generated to guide the design of new derivatives with enhanced activity. A hypothetical five-point pharmacophore model for pyrazole-based kinase inhibitors might include a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups.[7]

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[4][8] In silico ADMET prediction for this compound can provide insights into its potential as a drug candidate. The following table summarizes the predicted ADMET properties based on established computational models.[4][8]

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 187.23 | < 500 |

| LogP | 2.15 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Oral Bioavailability | High | High |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

Experimental Protocols

The following section outlines the general methodologies for the synthesis, characterization, and preliminary biological evaluation of this compound and its derivatives. These protocols are based on established procedures for similar pyrazole compounds.[9][10]

Synthesis of this compound

A common route for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[9] For the synthesis of this compound, a potential starting material would be 2-phenyl-3-oxobutanenitrile, which can be reacted with hydrazine hydrate.

Procedure:

-

To a solution of 2-phenyl-3-oxobutanenitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is then purified by recrystallization from a suitable solvent like ethanol to yield this compound.[9]

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using various spectroscopic techniques.

-

¹H NMR and ¹³C NMR: To determine the chemical structure and identify the different proton and carbon environments.

-

FT-IR: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

In Vitro Kinase Inhibition Assay

To validate the predictions from molecular docking, an in vitro kinase inhibition assay can be performed.

Procedure:

-

Prepare a solution of the test compound (this compound) at various concentrations.

-

In a microplate, add the kinase enzyme, the appropriate substrate, and ATP.

-

Add the test compound to the wells and incubate at the optimal temperature for the enzyme.

-

Measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in silico modeling of this compound.

Caption: A generalized workflow for the discovery and initial evaluation of novel pyrazole derivatives.

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway potentially inhibited by this compound.

Conclusion

The in silico modeling of this compound provides a powerful framework for the preliminary assessment of its therapeutic potential. Through molecular docking, pharmacophore modeling, and ADMET prediction, researchers can gain valuable insights into its bioactivity and drug-likeness, thereby guiding further experimental investigations. The methodologies and hypothetical data presented in this guide serve as a robust starting point for the development of this promising pyrazole derivative as a potential therapeutic agent. Continued research, integrating both computational and experimental approaches, will be crucial in fully elucidating its pharmacological profile and advancing it through the drug discovery pipeline.

References

- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijfmr.com [ijfmr.com]

- 7. Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel heterocyclic compound, 3-Methyl-4-phenyl-1H-pyrazol-5-amine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted protocols for characterizing such molecules. Adherence to these experimental frameworks is crucial for advancing new chemical entities through the drug discovery and development pipeline.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall druggability. Poor aqueous solubility can lead to low absorption, variable dosing requirements, and challenges in formulation development. The assessment of solubility is typically categorized into two main types: kinetic and thermodynamic.

Kinetic versus Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically when a concentrated DMSO stock solution is diluted into an aqueous buffer. This high-throughput screening method is valuable in early drug discovery for quickly identifying compounds with potential solubility liabilities.[1][2][3][4]

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a saturated solution.[5][6][7] This is determined by equilibrating an excess of the solid compound in a solvent over a longer period, typically 24 hours or more.[1][5] This measurement is considered the gold standard for solubility and is essential for lead optimization and formulation development.[3][7]

Data Presentation: Solubility

The following table provides a template for summarizing the solubility data for this compound.

| Solvent/Buffer System | Method | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Kinetic | 25 | 2 | Data to be determined | Data to be determined |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermodynamic | 25 | 24 | Data to be determined | Data to be determined |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | Thermodynamic | 37 | 24 | Data to be determined | Data to be determined |

| Fed State Simulated Intestinal Fluid (FeSSIF) | Thermodynamic | 37 | 24 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | - | 25 | - | Data to be determined | Data to be determined |

| Ethanol | - | 25 | - | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

This protocol is adapted from standard high-throughput screening methodologies.[1][2]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In a 96-well microplate, add an appropriate volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 1.5 to 2 hours.[1][8]

-

Precipitate Removal: After incubation, filter the samples through a filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. This is commonly done using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared in the same buffer system.[1]

This protocol is designed to measure the equilibrium solubility of the compound.[5][6]

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[6][7]

Visualization: Solubility Determination Workflow

Stability Assessment

Evaluating the chemical stability of a new drug substance is a mandatory regulatory requirement.[9][10] Stability studies, particularly forced degradation, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[11][12][13] The International Council for Harmonisation (ICH) provides guidelines for these studies.[9][10][14]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to promote degradation.[13] The goal is typically to achieve 5-20% degradation of the parent compound.[12][15]

Data Presentation: Stability

The following table is a template for summarizing the results from forced degradation studies.

| Stress Condition | Reagent/Details | Time (h) | Temperature (°C) | % Degradation | Major Degradants (if known) |

| Hydrolysis | |||||

| Acidic | 0.1 N HCl | 2, 8, 24 | 60 | Data to be determined | Data to be determined |

| Neutral | Purified Water | 2, 8, 24 | 60 | Data to be determined | Data to be determined |

| Basic | 0.1 N NaOH | 2, 8, 24 | 60 | Data to be determined | Data to be determined |

| Oxidative | 3% H₂O₂ | 2, 8, 24 | RT | Data to be determined | Data to be determined |

| Thermal | Solid State | 24, 48, 72 | 80 | Data to be determined | Data to be determined |

| Photolytic | Solid State | ICH Q1B Option 2 | RT | Data to be determined | Data to be determined |

Experimental Protocol for Forced Degradation Studies

-